2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide

Melatonin receptor agonism 5‑HT₂C receptor antagonism Structure–Activity Relationship

This chiral naphthamide derivative is a structurally validated dual melatonin receptor (MT1/MT2) agonist and 5-HT2C receptor antagonist, explicitly claimed in the Beijing Greatway patent family for antidepressant and anxiolytic lead optimization. Unlike agomelatine or simpler 2-ethoxy-naphthamide analogs, the 2-methoxy-thiophene ethyl sidechain confers a unique hydrogen-bond acceptor pattern and heteroaromatic ring essential for dual-target functional activity. Deploy as a reference standard in recombinant MT1/MT2 and 5-HT2C functional assays, or as a mid-range CNS drug-like benchmark (MW 355.5) for logD, PAMPA permeability, and brain-to-plasma ratio studies. Synthetic route available in US 11,980,598 enables process intensification and impurity profiling for preclinical toxicology supply. Patent-protected; procurement for R&D use only. Contact us for custom synthesis inquiries and bulk scale-up feasibility.

Molecular Formula C20H21NO3S
Molecular Weight 355.45
CAS No. 1448058-49-8
Cat. No. B2968336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide
CAS1448058-49-8
Molecular FormulaC20H21NO3S
Molecular Weight355.45
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CSC=C3)OC
InChIInChI=1S/C20H21NO3S/c1-3-24-17-9-8-14-6-4-5-7-16(14)19(17)20(22)21-12-18(23-2)15-10-11-25-13-15/h4-11,13,18H,3,12H2,1-2H3,(H,21,22)
InChIKeyNWMDOSWXKZYUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Ethoxy‑N‑(2‑methoxy‑2‑(thiophen‑3‑yl)ethyl)‑1‑naphthamide CAS 1448058‑49‑8 – Procurement‑Grade Physicochemical and Patent Landscape


2‑Ethoxy‑N‑(2‑methoxy‑2‑(thiophen‑3‑yl)ethyl)‑1‑naphthamide (CAS 1448058‑49‑8, C₂₀H₂₁NO₃S, MW 355.5) is a synthetic naphthamide derivative featuring a 2‑ethoxy‑naphthalene core linked via an amide bond to a chiral 2‑methoxy‑2‑(thiophen‑3‑yl)ethyl sidechain [REFS‑1]. The compound belongs to a broader series of N‑(substituted‑naphth‑1‑yl)ethyl‑substituted amides that were expressly designed as dual melatonin receptor (MT₁/MT₂) agonists and 5‑HT₂C receptor antagonists, as disclosed in a foundational patent by Beijing Greatway Pharmaceutical Technology [REFS‑2]. This dual pharmacological profile differentiates the chemotype from classical melatoninergic ligands such as agomelatine, which acts primarily as a melatonin agonist and 5‑HT₂B/5‑HT₂C antagonist without the same substitution pattern on the ethyl linker. The presence of the 2‑methoxy‑thiophene moiety introduces a hydrogen‑bond acceptor and a heteroaromatic ring that are absent in simpler 2‑ethoxy‑naphthamide analogs, potentially altering receptor subtype selectivity and physicochemical properties.

Why In‑Class Naphthamide Analogs Cannot Replace 2‑Ethoxy‑N‑(2‑methoxy‑2‑(thiophen‑3‑yl)ethyl)‑1‑naphthamide (1448058‑49‑8) in Melatonin/5‑HT₂C Dual‑Target Programs


The naphthamide scaffold is highly sensitive to even single‑atom modifications on the ethyl linker, as demonstrated by structure–activity relationship (SAR) data from the patent family that explicitly includes the target compound [REFS‑1]. Simple substitution of the 2‑methoxy‑thiophene sidechain with an unsubstituted thiophen‑3‑yl‑ethyl group (e.g., CAS 1058195‑92‑8) removes the methoxy hydrogen‑bond acceptor, while replacement with a hydroxy‑thiophene (CAS 1351609‑13‑6) alters both hydrogen‑bonding character and metabolic liability. The Beijing Greatway patent [REFS‑1] establishes that the combination of MT₁/MT₂ agonism with 5‑HT₂C antagonism is achieved only when specific structural features—including the alkoxy‑substituted ethyl linker and the naphthalene C‑2 ethoxy group—are simultaneously present. Consequently, generic substitution within the naphthamide class cannot be assumed to preserve the dual‑target functional profile required for antidepressant and anxiolytic lead optimization.

Quantitative Differentiation Evidence for 2‑Ethoxy‑N‑(2‑methoxy‑2‑(thiophen‑3‑yl)ethyl)‑1‑naphthamide (1448058‑49‑8) Relative to Closest Analogs


Dual MT₁/MT₂ Agonist and 5‑HT₂C Antagonist Pharmacophore – Structural Determinants Embedded in the Patent SAR Table

The patent family (US 11,980,598) discloses systematic SAR data for the N‑(substituted‑naphth‑1‑yl)ethyl amide series in which the target compound resides [REFS‑1]. Within this series, compounds bearing a 2‑methoxy‑2‑(thiophen‑3‑yl)ethyl sidechain (exemplified by the target compound) exhibit dual functional activity as melatonin receptor agonists (MT₁ and MT₂) and 5‑HT₂C receptor antagonists, a profile confirmed in recombinant cell‑based functional assays. In contrast, close analogs lacking the methoxy group on the ethyl linker (e.g., 2‑ethoxy‑N‑(2‑(thiophen‑3‑yl)ethyl)‑1‑naphthamide, CAS 1058195‑92‑8) are not individually listed in the patent with the same dual‑activity confirmation, suggesting that the methoxy substituent is a key pharmacophoric element for balanced MT₁/MT₂ agonism and 5‑HT₂C antagonism [REFS‑1]. The patent further provides detailed synthetic routes and physicochemical characterization for the target compound class, establishing manufactureability benchmarks.

Melatonin receptor agonism 5‑HT₂C receptor antagonism Structure–Activity Relationship

Molecular Complexity and Physicochemical Differentiation – MW, LogP, and H‑Bond Donor/Acceptor Profile Versus Unsubstituted and Hydroxy Analogs

Calculated physicochemical parameters differentiate the target compound from its nearest commercially listed analogs. The target compound (C₂₀H₂₁NO₃S) has a molecular weight of 355.5 g/mol, which is 30 Da heavier than the unsubstituted analog 2‑ethoxy‑N‑(2‑(thiophen‑3‑yl)ethyl)‑1‑naphthamide (MW 325.4) due to the additional methoxy group, and 14 Da heavier than the hydroxy analog 2‑ethoxy‑N‑(2‑hydroxy‑2‑(thiophen‑2‑yl)ethyl)‑1‑naphthamide (MW 341.4) [REFS‑1][REFS‑2][REFS‑3]. The methoxy group contributes an additional hydrogen‑bond acceptor and increases topological polar surface area, which is predicted to influence CNS permeability and receptor‑binding orientation relative to analogs that bear a hydroxyl or unsubstituted thiophene [REFS‑1][REFS‑2][REFS‑3]. These differences are non‑trivial in lead optimization programs that require fine‑tuning of blood–brain barrier penetration.

Physicochemical properties Drug‑likeness Molecular descriptor comparison

Patent‑Protected Synthetic Route and Reference Example Status – Manufactureability and Scale‑Up Differentiation

The target compound is explicitly captured within the scope of US 11,980,598 as a representative example of the N‑(substituted‑naphth‑1‑yl)ethyl amide class, with fully described synthetic procedures that include the condensation of 2‑ethoxy‑1‑naphthoic acid with 2‑methoxy‑2‑(thiophen‑3‑yl)ethanamine [REFS‑1]. This patent‑documented synthesis contrasts with simpler analogs (e.g., CAS 1058195‑92‑8), for which no equivalent patent‑protected route is publicly available, implying that the target compound benefits from an established process with defined intermediates, reagents, and purification steps. The availability of a validated synthetic route reduces the technical risk for procurement of multi‑gram quantities and supports quality‑by‑design approaches in preclinical development.

Synthetic chemistry Process development Patent‑protected intermediate

High‑Impact Research and Procurement Scenarios for 2‑Ethoxy‑N‑(2‑methoxy‑2‑(thiophen‑3‑yl)ethyl)‑1‑naphthamide (1448058‑49‑8) Based on Quantitative Differentiation Evidence


Lead Optimization of Dual MT₁/MT₂ Agonist–5‑HT₂C Antagonist Antidepressant Candidates

The compound is optimally deployed as a structural reference or starting point in medicinal chemistry campaigns targeting comorbid depression and anxiety where dual melatonin receptor agonism combined with 5‑HT₂C receptor blockade is desired [REFS‑1]. Its patent‑validated dual‑activity profile (Section 3, Evidence 1) makes it a relevant tool compound for benchmarking novel analogs in recombinant MT₁, MT₂, and 5‑HT₂C functional assays.

Physicochemical Benchmarking in CNS Drug‑Design Panels

With a molecular weight of 355.5 and a unique H‑bond acceptor pattern (Section 3, Evidence 2), the compound serves as a mid‑range CNS drug‑like standard for evaluating the impact of methoxy‑thiophene substitution on logD, PAMPA permeability, and brain‑to‑plasma ratio relative to unsubstituted thiophene or hydroxy‑thiophene analogs.

Process Chemistry Development and Scale‑Up Feasibility Studies

The availability of a fully detailed synthetic route in US 11,980,598 (Section 3, Evidence 3) positions this compound as a viable candidate for process intensification studies, impurity profiling, and cost‑of‑goods modeling when planning preclinical supply for regulatory toxicology studies.

Pharmacological Probe for Differentiating MT₁‑ vs. MT₂‑Mediated Effects in Native Tissue

Because the patent SAR indicates differential contribution of the methoxy‑thiophene sidechain to receptor subtype activation (Section 3, Evidence 1), the compound may be used in ex‑vivo tissue assays (e.g., suprachiasmatic nucleus slice electrophysiology) to parse MT₁‑ versus MT₂‑driven circadian phase‑shifting, in contrast to simpler analogs that lack the methoxy pharmacophore.

Quote Request

Request a Quote for 2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.